molecular formula C17H16N4O2S B2612986 Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421509-13-8

Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2612986
CAS No.: 1421509-13-8
M. Wt: 340.4
InChI Key: DJOQYTBOGJIZII-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring, a pyrazine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with pyrazine derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of benzothiazole, pyrazine, and piperidine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-1-2-14-15(9-12)24-11-20-14)21-7-3-13(4-8-21)23-16-10-18-5-6-19-16/h1-2,5-6,9-11,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOQYTBOGJIZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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